Nonaoctaene

Description

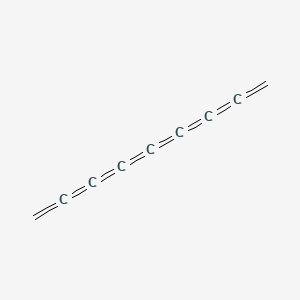

Structure

3D Structure

Properties

CAS No. |

21986-05-0 |

|---|---|

Molecular Formula |

C9H4 |

Molecular Weight |

112.13 g/mol |

InChI |

InChI=1S/C9H4/c1-3-5-7-9-8-6-4-2/h1-2H2 |

InChI Key |

UXNIGRTVWJMCCL-UHFFFAOYSA-N |

Canonical SMILES |

C=C=C=C=C=C=C=C=C |

Origin of Product |

United States |

Computational and Theoretical Investigations of Nonaoctaene

Quantum Chemical Approaches to Nonaoctaene Structure and Energetics

Quantum chemical methods are indispensable for elucidating the intricate relationship between the structure of polyenes and their electronic properties. These computational techniques provide a molecular-level understanding that is often difficult to achieve through experimental means alone.

Density Functional Theory (DFT) Methodologies for Configurational Properties

Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying polyenes due to its favorable balance of accuracy and computational cost. nih.govnih.gov It allows for the detailed investigation of the geometric and electronic properties of various isomers of this compound.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule. uni-muenchen.descm.com For a molecule like this compound, with its numerous double bonds, many cis-trans isomers are possible. DFT calculations can be employed to find the equilibrium geometry for each of these isomers.

The process involves calculating the forces on each atom and iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located. uni-muenchen.de These calculations would typically reveal variations in bond lengths and bond angles between different isomers. For instance, the C-C single and C=C double bond lengths are expected to show alternation, a characteristic feature of polyenes, which can be quantified by these calculations. nih.govaip.org

Once the geometries are optimized, the relative energies of the different this compound isomers can be determined to predict their relative stabilities. fiu.edu The all-trans isomer is generally found to be the most stable configuration for linear polyenes due to reduced steric hindrance.

| Isomer | Relative Energy (kcal/mol) | Average C=C Bond Length (Å) | Average C-C Bond Length (Å) |

|---|---|---|---|

| all-trans | 0.00 | 1.355 | 1.445 |

| 9-cis | 1.25 | 1.356 | 1.444 |

| 9,13-di-cis | 2.80 | 1.357 | 1.443 |

The electronic structure of this compound is central to its chemical reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. youtube.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the electronic excitability of the molecule. youtube.com A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which influences its color and reactivity. DFT calculations are widely used to compute the energies of these frontier orbitals. For polyenes, the HOMO-LUMO gap is expected to decrease as the length of the conjugated system increases.

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| all-trans | -5.85 | -2.95 | 2.90 |

| 9-cis | -5.83 | -2.98 | 2.85 |

| 9,13-di-cis | -5.80 | -3.02 | 2.78 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.deq-chem.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1=C2) | π(C3=C4) | 20.5 |

| π(C3=C4) | π(C5=C6) | 22.1 |

| π(C5=C6) | π(C7=C8) | 22.3 |

| π(C7=C8) | π(C9=H) | 19.8 |

Theoretical Studies of Configurational Properties and Interconversion

Theoretical studies play a crucial role in understanding the dynamic behavior of flexible molecules like this compound, particularly the interconversion between its various configurational isomers. fiu.edu

The different cis and trans arrangements around the double bonds lead to a complex potential energy surface with multiple minima corresponding to the stable isomers and transition states connecting them. Computational methods can be used to map out this surface, providing valuable information about the energy barriers for isomerization.

By locating the transition state structures for the cis-trans isomerization reactions, the activation energy for these processes can be calculated. This information is vital for understanding the thermal stability of different isomers and the mechanisms by which they can interconvert. These theoretical investigations provide a deeper understanding of the relationship between the structure, stability, and reactivity of polyenes.

Mutual Interconversion Energy Barriers in Cumulene Chains

The rotational barrier around the carbon-carbon double bonds in cumulenes provides a measure of the bond's strength and the extent of electronic delocalization. In extended cumulenes like this compound, this barrier is a critical parameter for understanding their dynamic behavior and potential for isomerization.

A study on a series of apolar and unsymmetrically substituted tetraaryl[n]cumulenes, including a ossila.comcumulene derivative, has provided valuable experimental and theoretical data on these rotational barriers. Through dynamic VT-NMR spectroscopy and theoretical calculations, a dramatic reduction in the rotational barrier was observed as the cumulene chain length increases. For the tetraaryl ossila.comcumulene, the rotational barrier for Z/E isomerization was determined to be approximately 11 kcal/mol nih.gov. This value is significantly lower than that of shorter cumulenes, suggesting a weakening of the double bond character in the extended π-system.

| Cumulene (n) | Rotational Barrier (ΔG≠rot) in kcal/mol |

|---|---|

| 3 | >24 |

| 5 | 19 |

| 7 | 15 |

| 9 | 11 |

Analysis of Bond Length Alternation (BLA) in Extended Cumulenes

Bond Length Alternation (BLA), the difference in length between adjacent carbon-carbon bonds, is a key indicator of the electronic structure in conjugated systems. In an ideal cumulene, all carbon-carbon double bonds would have equal lengths, resulting in a BLA of zero. However, in reality, factors such as end groups and chain length can induce a non-zero BLA.

Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in predicting the BLA of cumulenes. For the parent, unsubstituted this compound ( ossila.comH), computational studies predict a very small BLA, on the order of ≤ 0.01 Å. This near-zero BLA is indicative of a highly delocalized π-electron system with significant metallic character.

DFT calculations on end-capped di(tert-butyl)phenyl ossila.comcumulenes have shown good agreement with experimental bond lengths obtained from X-ray diffraction, further validating the accuracy of theoretical models in describing the geometry of these extended systems polimi.it.

| Compound | Predicted Bond Length Alternation (Å) | Method |

|---|---|---|

| This compound ( ossila.comH) | ≤ 0.01 | DFT |

Predictive Models for this compound Behavior and Spectroscopy

Computational models are essential for predicting the spectroscopic properties and understanding the electronic behavior of highly reactive molecules like this compound, which are challenging to study experimentally.

Theoretical Predictions of Spectroscopic Signatures

Raman spectroscopy is another key technique for characterizing cumulenes. The intense "α-band" or "ECC mode" (effective C=C stretching) is a characteristic feature. DFT calculations on end-capped ossila.comcumulenes have been used to analyze their Raman spectra, showing that the frequency and intensity of the vibrational modes are sensitive to the end groups and the degree of π-conjugation polimi.it. These calculations aid in the assignment of experimental Raman peaks and provide insight into the vibrational properties of the cumulene backbone.

| Spectroscopic Technique | Predicted Key Features for this compound |

|---|---|

| UV-Vis (TD-DFT) | Strong absorptions in the visible and near-IR, low-energy transition corresponding to the HOMO-LUMO gap. |

| Raman (DFT) | Intense α-band (ECC mode) characteristic of the cumulenic chain. |

Computational Elucidation of Electronic Origins in Extended π-Systems

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and optical properties.

For extended cumulenes, the HOMO-LUMO gap is predicted to decrease with increasing chain length. This trend points towards a more metallic character for longer chains. DFT calculations on ossila.comcumulene derivatives have provided insights into their electronic structure polimi.it. The HOMO is typically a π-orbital delocalized along the carbon chain, while the LUMO is a corresponding π*-orbital. The precise energies and spatial distributions of these orbitals are influenced by the end groups attached to the cumulene.

| Property | Theoretical Description for this compound |

|---|---|

| HOMO | Delocalized π-bonding orbital along the C10 chain. |

| LUMO | Delocalized π*-antibonding orbital along the C10 chain. |

| HOMO-LUMO Gap | Relatively small and decreases with increasing chain length, indicative of metallic character. |

Synthetic Methodologies and Associated Challenges for Nonaoctaene

Inherent Reactivity and Barriers to Classical Synthesis

The synthesis of complex polyenes is fundamentally challenged by the sensitivity of conjugated double bond frameworks to various environmental and chemical factors. acs.org Long-chain polyenes are particularly susceptible to degradation from light, oxygen, and the presence of many common reagents, including both protic and Lewis acids. acs.orgnih.gov This reactivity complicates not only the synthesis but also the purification and handling of these molecules.

Challenges Posed by Extreme Reactivity of Highly Unsaturated Polyenes

The high degree of unsaturation in polyenes like nonaoctaene is the primary source of their instability. The extended π-conjugated system leads to a small HOMO-LUMO gap, making the molecule prone to oxidation and other reactions. chemrxiv.org This inherent reactivity makes them sensitive to light and oxygen. nih.gov The instability of these molecules increases with the length of the conjugated chain, leading to a high propensity for degradation. nih.gov

Furthermore, the structure of polyenes, with their alternating single and double bonds, makes them susceptible to unwanted side reactions. The presence of an unsaturated carbon chain is crucial to the mechanism of action for some bioactive molecules, which often involves the disruption of membrane permeability. mdpi.com This same reactivity, however, makes their controlled synthesis challenging. Long polyene chains can readily undergo intermolecular reactions, such as dimerization or polymerization, which limits the yield of the desired product and complicates purification. chemrxiv.org

Limitations in Conventional Organic Synthesis Techniques

Traditional methods for creating carbon-carbon double bonds, which are the backbone of polyenes, often fall short when applied to the synthesis of long, conjugated systems. chemeurope.com Many conventional techniques lack the necessary stereocontrol to produce the specific geometric isomers required, or they suffer from poor selectivity. nih.govchemeurope.comeurekalert.org

Common strategies for olefin synthesis, such as the Wittig, Horner-Wadsworth-Emmons, and Julia olefinations, often struggle to maintain stereochemical integrity over multiple iterative steps. nih.gov Palladium-mediated cross-coupling reactions, like the Suzuki-Miyaura reaction, offer a milder and more stereospecific alternative. acs.orgyoutube.com However, even these advanced methods face obstacles. For instance, the Suzuki-Miyaura coupling between a polyenylchloride and a vinylboronic acid had not been reported until recently due to the low reactivity of the C-Cl bond and the instability of the polyene framework under forcing conditions. acs.org The synthesis of the necessary bifunctional building blocks for iterative cross-coupling can also be a tedious and inefficient process. acs.org These limitations highlight the need for novel synthetic approaches to overcome the challenges posed by long-chain polyene synthesis. chemeurope.comeurekalert.org

Computational Exploration of this compound Synthesis Pathways

Computational chemistry provides powerful tools for understanding the properties of highly reactive molecules like this compound and for predicting viable synthetic routes.

Theoretical Foundations Guiding Synthetic Approaches

Theoretical studies, often employing methods like Density Functional Theory (DFT), are crucial for predicting the stability, electronic structure, and reactivity of complex molecules. nih.govresearchgate.net For long-chain polyenes and related cumulenes, computational models can elucidate the relationship between bond length alternation and electronic properties, such as the band gap. researchgate.net These calculations help chemists understand why longer polyenes are more reactive and can guide the design of synthetic targets with enhanced stability.

By modeling potential reaction pathways, computational analysis can identify synthetic routes with favorable energetics and predict the influence of different substituents on the reaction outcomes. researchgate.net For example, DFT calculations can support experimental findings in the study of cumulene stabilization, providing a theoretical basis for observed properties. nih.gov This synergy between theoretical prediction and experimental work is essential for developing rational strategies to synthesize and stabilize highly unsaturated systems like this compound.

Advanced Strategies for Stabilizing and Generating Cumulene Analogs

Given the inherent instability of long-chain polyenes and cumulenes, a significant area of research focuses on strategies to protect these reactive molecules. One successful approach involves sterically shielding the reactive carbon chain with bulky terminal groups to prevent unwanted intermolecular reactions. nih.gov An alternative and innovative strategy is the mechanical stabilization of the cumulene chain by threading it through a macrocycle to form a rotaxane, which effectively encapsulates and protects the unsaturated backbone. nih.govresearchgate.net

In Situ Production Methodologies (e.g., Laser Ablation)

For highly unstable species, in situ generation provides a method to produce and study them without isolation. Pulsed laser ablation in liquid (PLAL) has emerged as a viable physical synthesis technique for producing hydrogen-capped polyynes, which are structurally related to polyenes. rsc.orgmdpi.com This process involves ablating a carbon source, such as graphite, directly within a liquid medium. rsc.orgkoreascience.kr

The choice of solvent and other laser parameters can influence the chain length and yield of the resulting polyynes. mdpi.combeilstein-journals.org Laser ablation can be performed in various organic solvents or even in aqueous solutions containing a stabilizing polymer like poly(vinyl alcohol) (PVA). rsc.orgkoreascience.kr The polymer matrix can enhance the stability of the generated polyynes, allowing for their characterization and potential use in materials. rsc.org This single-step, in situ synthesis method bypasses many of the challenges associated with classical, multi-step solution-phase chemistry for producing long, unsaturated carbon chains.

Molecular Encapsulation and Protection (e.g., Rotaxane Forms)

One of the most effective strategies for stabilizing polyynes is molecular encapsulation, particularly through the formation of rotaxanes. wikipedia.org A rotaxane is a mechanically interlocked molecular architecture consisting of a dumbbell-shaped molecule (the "axle") threaded through a macrocycle (the "wheel"). nih.gov Bulky "stopper" groups at the ends of the axle prevent the macrocycle from dethreading. This encapsulation provides a physical shield for the polyyne chain, mitigating its inherent reactivity. researchgate.net

The formation of a rotaxane alters the chemical environment of the polyyne axle without modifying its covalent structure. nih.gov This "insulation" enhances the stability of the π-system. nih.gov Research has demonstrated that threading polyyne chains through macrocycles significantly increases their thermal stability. Differential scanning calorimetry (DSC) studies have shown that longer polyyne rotaxanes decompose at considerably higher temperatures compared to their unthreaded counterparts. nih.govacs.org This stabilizing effect becomes more pronounced as the length of the polyyne chain increases. For instance, a C24 polyyne rotaxane showed an increase in decomposition temperature of 60 °C compared to the unthreaded axle. nih.govacs.org

Active metal template Glaser coupling and Cadiot–Chodkiewicz cross-coupling are common synthetic methods used to create these polyyne rotaxanes. nih.govacs.org The characterization of these structures through X-ray crystallography provides valuable insights into the noncovalent interactions between the polyyne axle and the encapsulating macrocycle. nih.gov

Table 1: Enhanced Thermal Stability of Polyyne Rotaxanes Comparative decomposition temperatures of unthreaded polyynes versus their rotaxane forms, based on differential scanning calorimetry (DSC) data.

| Polyyne Chain Length | Unthreaded Polyyne (Axle) Decomposition Temp. (°C) | Encapsulated Polyyne (Rotaxane) Decomposition Temp. (°C) | Stability Enhancement (°C) |

| C16 | Lower | Higher | Increased |

| C18 | Lower | Higher | Increased |

| C24 | ~140 | ~200 | ~60 |

Note: Specific temperature values can vary based on the macrocycle and stopper groups used. The data for C24 reflects a notable increase in stability as reported in scientific literature. nih.govacs.org

Coordination Chemistry for Enhanced Stability of Cumulenic Structures

Organometallic complexes where the polyyne chain is end-capped with metal-containing groups have been well-characterized. wikipedia.org These metal end-groups can protect the reactive termini of the carbon chain. A variety of transition metals have been successfully used to stabilize long polyyne chains. The coordination of the metal to the carbon chain can be considered a Lewis acid-base interaction, where the polyyne acts as a Lewis base donating electron density to the metal center (the Lewis acid). researchgate.netfiveable.me This electronic interaction helps to delocalize the π-electrons over the entire system, contributing to its stabilization.

Furthermore, complexation with certain Lewis acids, such as mercury-containing tridentate species, has been shown to stabilize polyyne chains, allowing them to form layered adducts. wikipedia.org This strategy demonstrates the versatility of coordination chemistry in modifying the electronic properties and, consequently, the stability of these carbon-rich structures.

Table 2: Metals Used in the Stabilization of Polyyne Chains A summary of transition metals and their coordination complexes used to end-cap and stabilize long polyyne chains.

| Metal | Example of Coordinated Complex Structure | Number of Carbons in Polyyne Chain (n) |

| Rhenium (Re) | Re(–C≡C–)nRe | 3–10 |

| Ruthenium (Ru) | RuRu(–C≡C–)nRuRu | 4–10 |

| Iron (Fe) | Fe(–C≡C–)6Fe | 6 |

| Platinum (Pt) | Pt(–C≡C–)nPt | 8–14 |

| Palladium (Pd) | Ar(–C≡C–)nPd | 3–5 |

| Cobalt (Co) | Co3C(–C≡C–)nCCo3 | 7–13 |

Source: Data compiled from research on organometallic polyynes. wikipedia.org

Advanced Applications of Nonaoctaene in Scientific Research

Nonaoctaene as a Precursor in Complex Molecule Synthesisics-telecom.com

The reactive nature and defined stereochemistry of polyenes like this compound make them ideal starting points for the construction of more complex molecular architectures. acs.org Modern synthetic techniques have overcome previous challenges associated with the synthesis and solubility of long-chain conjugated molecules, enabling their use as versatile precursors. mit.edu

Derivatization for Highly Condensed π-Conjugated Frameworksacs.org

The extended π-system of this compound serves as a foundational backbone that can be chemically modified to create larger, highly condensed π-conjugated frameworks. These frameworks are of significant interest due to their electronic properties and potential applications in organic electronics. rsc.orgresearchgate.net One established strategy, known as the "precursor approach," allows for the synthesis of soluble and stable precursors that can be converted into insoluble or unstable π-conjugated polycyclic compounds in a final step. beilstein-journals.org This method is crucial for processing these materials for electronic investigations at both the material and single-molecule levels. beilstein-journals.org

Furthermore, incorporating non-alternant hydrocarbon topologies, such as pentalene (B1231599) or azulene, into polycyclic frameworks is a recognized method for tuning the electronic properties and reducing the HOMO-LUMO energy gap. researchgate.netresearchgate.net The this compound chain can be functionalized and cyclized to embed these non-benzenoid rings, leading to novel structures with unique delocalized electronic systems. chemrxiv.org Research has demonstrated the synthesis of such complex systems, including helically twisted polycyclic frameworks known as multiple helicenes, which possess tunable chiroptical properties. rsc.org

Role in Building Block Design for Advanced Materialswikipedia.org

The concept of modularity, successfully applied in the synthesis of polypeptides and oligonucleotides, is now being extended to small-molecule natural products, many of which feature polyene motifs. nih.govnih.gov This building-block approach allows for the systematic and efficient construction of complex molecules. nih.gov Research has shown that the polyene motifs present in over 75% of all known polyene natural products can be synthesized using a small set of just 12 bifunctional building blocks and a single type of coupling reaction. nih.govnih.gov

This platform strategy positions molecules like this compound as fundamental building blocks for creating a wide range of polyene frameworks. nih.gov By iteratively coupling such building blocks, scientists can construct highly complex structures with precise control over length and functionality. nih.govnih.gov This capability is not only crucial for the total synthesis of natural products but also for the design of new, advanced materials with tailored properties for various applications. european-coatings.com For instance, alicyclic polyols derived from norbornene have been developed as building blocks for high-performance polyesters. european-coatings.com

Contributions to Molecular Engineering and Nanotechnologyacs.orgwikipedia.orgacs.org

Molecular engineering aims to design and construct functional materials and devices at the molecular level. uchicago.edu In this context, the distinct electrical and mechanical properties of this compound make it a candidate for applications in nanotechnology, from nano-electronics to the nascent field of molecular machines. uchicago.eduresearchgate.net

Development of Molecular Wires for Nano-electronicsmit.eduacs.orgwikipedia.orgacs.org

Molecular wires are chain-like molecules capable of conducting an electric current, envisioned as fundamental components for future molecular electronic devices. wikipedia.org The defining feature of a molecular wire is its ability to transport electrical charge with low resistance. nih.gov The extended, delocalized π-electron system inherent in the conjugated structure of this compound makes it a promising candidate for this purpose. nih.gov Polyenes can serve as effective media for electron transfer, a critical property for molecular wiring. nih.gov

The conductivity of such systems is an area of intense research, with studies focusing on porphyrin-based wires and other organic molecules. ox.ac.uk Theoretical interest in polyacetylene, a related polymer, stems from its ability to exhibit high electrical conductivity. wikipedia.org The synthesis of molecular wires often involves connecting simple building blocks, such as aromatic rings, via coupling reactions to create the final conjugated structure. wikipedia.org The modular synthesis approach applicable to polyenes aligns well with the construction of these nanoscale electronic components. nih.gov

Table 1: Comparative Properties of Potential Molecular Wire Materials

| Material Class | Primary Conduction Mechanism | Key Advantages | Key Challenges |

|---|---|---|---|

| Conjugated Polyenes (e.g., this compound) | π-electron delocalization | Tunable length, potential for high conductivity wikipedia.org | Synthesis of long, stable chains; controlling contact with electrodes mit.edu |

| DNA | Debated (hopping vs. tunneling) | Self-assembly, recognition | High measured resistivity, not a viable conductor nih.gov |

| Carbon Nanotubes | Ballistic transport | High conductivity, mechanical strength | Chirality control, integration challenges |

| MXenes | Metallic conductivity | Excellent electrical conductivity, large surface area mdpi.comyoutube.com | Surface chemistry control, stability |

Design of Components for Molecular Machineswikipedia.orgacs.org

Molecular machines are assemblies of molecular components designed to produce mechanical movements in response to external stimuli such as light or chemical changes. wikipedia.orgnih.gov These nanoscale devices mimic the function of macroscopic machines like motors and switches and are ubiquitous in biological systems, powering processes from muscle contraction to ATP synthesis. wikipedia.orgnih.gov

The development of artificial molecular machines is a major goal of nanotechnology. nih.govyoutube.com The structural dynamics of polyenes, particularly the potential for cis-trans isomerization around the double bonds, can be exploited to induce controlled motion. Light-powered molecular motors, for example, have been designed using molecules that undergo photochemical isomerization, causing a partial rotation around a central double bond, which is then followed by a thermal step to complete a full rotation. youtube.com The repeating carbon-carbon double bonds in a this compound backbone provide multiple potential sites for such controlled isomerization, making it a candidate for integration into the design of molecular switches or motors. wikipedia.org

Utility in Advanced Material Science and Opticswikipedia.orgacs.org

The unique interaction of long-chain conjugated polyenes with light makes them highly valuable in material science and optics. wikipedia.org Their properties are directly linked to the length of the conjugated system, allowing for fine-tuning of their optical response. acs.org

The extended π-conjugation in this compound significantly lowers the energy required for electronic transitions, shifting their absorption from the ultraviolet into the visible region of the spectrum. wikipedia.org This is the reason many natural dyes and pigments are based on linear polyene structures. wikipedia.org Spectroscopic studies of long polyenes show well-defined, structured absorption spectra. acs.orgacs.org The energy of the primary electronic transition has been shown to be inversely proportional to the number of conjugated double bonds, a predictable relationship that is valuable for material design. acs.org

Beyond linear absorption, long-chain polyenes exhibit significant nonlinear optical (NLO) properties. Solution measurements on polyene oligomers have explored the cubic optical nonlinearity (γ), a property relevant for applications in optical switching and signal processing. mit.edu These studies have found that this property increases with chain length up to a certain point, where a saturation effect is observed. mit.edu This detailed understanding of the optical properties of long polyenes like this compound is critical for their application in developing advanced optical materials and light-harvesting devices. researchgate.net

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polyacetylene |

| Pentalene |

| Azulene |

| Norbornene |

| Dimethyl terephthalate |

Exploration in Nonlinear Optics Applications

The extended and highly polarizable electron system of cumulenes, including this compound, makes them promising candidates for applications in nonlinear optics (NLO). chemistryjournals.netfrontiersin.org Materials with strong NLO properties are crucial for the development of technologies such as optical switching, frequency conversion, and optical data storage. The response of a material to an applied electric field, such as that from a laser, is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). For a molecule to have potential in NLO applications, it should exhibit a large hyperpolarizability.

Theoretical studies on linear cumulene chains suggest that their NLO properties can be significant. frontiersin.org Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting these properties. researchgate.net For a molecule like this compound, key parameters of interest for NLO applications would be its first and second hyperpolarizabilities. While specific experimental values for this compound are not available due to its transient nature, computational studies on similar long-chain polyenes and cumulenes indicate that the hyperpolarizability often increases with the length of the conjugated system.

One critical aspect for the practical application of such molecules is their stability. Computational studies have been performed on the stability of cumulenes. For instance, the mutual interconversion energy barrier, which is a measure of the molecule's stability with respect to structural rearrangement, has been calculated for a series of cumulenes.

Table 1: Calculated Mutual Interconversion Energy Barrier for this compound This interactive table provides the calculated energy barrier for the structural rearrangement of this compound, a key indicator of its stability.

| Compound | Method | Basis Set | Mutual Interconversion Energy Barrier (kJ mol⁻¹) |

|---|---|---|---|

| This compound | B3LYP | 6-31G* | 55.56 |

This calculated value provides a quantitative measure of the energy required for this compound to undergo a conformational change, which is a crucial piece of data for researchers aiming to synthesize and stabilize such molecules for NLO or other applications. q-chem.com

Potential in Molecular Sensor Development

The same electronic properties that make this compound a candidate for NLO applications also suggest its potential use in the development of molecular sensors. chemistryjournals.net A molecular sensor is a molecule that can detect and signal the presence of a specific analyte. The principle behind many molecular sensors is a change in the sensor molecule's electronic or optical properties upon interaction with the target analyte.

The highly delocalized π-electron system of this compound is sensitive to its local environment. The binding of an analyte to a functionalized this compound derivative could perturb this electron system, leading to a detectable change in its absorption or fluorescence spectrum. Theoretical studies are essential in exploring these possibilities. For instance, DFT calculations can be used to model the interaction of this compound with various analytes and to predict the resulting changes in its electronic structure and spectroscopic signatures.

Key parameters that would be investigated in the computational design of a this compound-based molecular sensor include the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, which is related to the molecule's electronic absorption spectrum. A change in the HOMO-LUMO gap upon analyte binding would indicate a sensing event.

Table 2: Key Parameters for Molecular Sensor Development This interactive table outlines the important theoretical parameters that would be calculated to assess the potential of a molecule like this compound as a molecular sensor.

| Parameter | Significance in Molecular Sensing | Typical Computational Method |

|---|---|---|

| HOMO-LUMO Gap | Correlates with the wavelength of maximum absorption; changes can indicate analyte binding. | Density Functional Theory (DFT) |

| Binding Energy | Quantifies the strength of the interaction between the sensor molecule and the analyte. | DFT, Ab initio methods |

| Change in Dipole Moment | A significant change upon analyte binding can be the basis for a sensing mechanism. | DFT, Hartree-Fock (HF) |

| Vibrational Frequencies | Shifts in vibrational frequencies upon interaction with an analyte can be detected by IR or Raman spectroscopy. | DFT |

While experimental realization of a this compound-based sensor has not been achieved, these theoretical frameworks guide the design of more stable, synthetically accessible molecules with similar desirable properties.

Significance in Astrochemistry and Atmospheric Sciences

This compound and other long-chain carbon molecules are of considerable interest in the fields of astrochemistry and atmospheric sciences. chemistryjournals.net These environments often harbor exotic and highly reactive molecules that play a crucial role in the chemical evolution of planets and the interstellar medium (ISM).

Relevance in Combustion and Chemical Vapor Deposition Processes

Cumulenes are recognized as important reaction intermediates in high-temperature environments such as combustion flames and in chemical vapor deposition (CVD) processes. chemistryjournals.netresearchgate.net In combustion, the formation and destruction of such hydrocarbon species are key steps in the complex reaction networks that can lead to the formation of soot. Understanding the chemistry of molecules like this compound can help in developing more accurate models of combustion processes, which is vital for improving engine efficiency and reducing pollutant formation.

In CVD, which is a process used to produce high-purity solid materials, reactive gas-phase precursors are decomposed on a substrate. Unsaturated hydrocarbons are often involved, and cumulenic species can be transient intermediates in the gas-phase chemistry that leads to film growth.

Role in the Chemistry of the Interstellar Medium and Planetary Atmospheres

This compound and its corresponding radicals (e.g., H₂C₉H) are considered to be transient species that could play a role in the chemistry of the interstellar medium and the atmospheres of celestial bodies rich in hydrocarbons, such as Saturn's moon Titan. chemistryjournals.netchemistryjournals.net These molecules are too reactive to be synthesized and studied by classical organic chemistry methods. However, their reaction dynamics can be investigated in laboratory settings that simulate astrophysical conditions, for example, through in situ production via laser ablation. chemistryjournals.net

These studies are crucial for understanding the formation of more complex organic molecules in space, which is a key question in the field of astrobiology. The presence and reactions of long-chain carbon molecules like this compound in these environments can contribute to the molecular complexity observed in meteorites and comets. The harsh, low-temperature, and low-pressure conditions of the ISM and the unique photochemical environment of planetary atmospheres provide pathways for the formation of such exotic species that are not typically accessible on Earth.

Future Research Directions for Nonaoctaene Chemistry

Development of Novel Stabilization Strategies and Synthetic Routes

The inherent instability of long-chain polyenes like nonaoctaene presents a formidable challenge to their synthesis and characterization. Future research will need to focus on innovative strategies to overcome this limitation.

Stabilization Strategies:

Steric Hindrance: Introducing bulky substituent groups at strategic positions along the polyene chain can sterically shield the reactive double bonds from intermolecular reactions, thereby enhancing the kinetic stability of the molecule.

Electronic Effects: The incorporation of electron-donating or electron-withdrawing groups can modulate the electron density of the conjugated system, potentially increasing its thermodynamic stability.

Encapsulation: The synthesis of this compound within supramolecular structures, such as carcerands or molecular flasks, could provide a protective environment, isolating the molecule from external reagents and preventing decomposition.

Synthetic Routes:

Iterative Cross-Coupling Methods: Advanced cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, offer a powerful platform for the controlled, stereoselective synthesis of long conjugated systems. youtube.com Future work will likely involve the development of more efficient catalysts and building blocks for these iterative processes. nih.gov

On-Surface Synthesis: The direct transformation of precursor molecules on a solid support offers a promising route to highly ordered and stabilized polyene structures. nih.gov This bottom-up approach could enable the creation of well-defined this compound-based materials.

Biomimetic Approaches: Drawing inspiration from the biosynthesis of natural polyenes, researchers may explore enzymatic or chemoenzymatic strategies for the construction of the this compound backbone. springernature.com

Advanced Spectroscopic Characterization Techniques for Unstable Species

The fleeting existence of highly unstable molecules like this compound necessitates the use of sophisticated spectroscopic techniques capable of capturing their transient nature.

Ultrafast Spectroscopy: Time-resolved spectroscopic methods, such as femtosecond transient absorption and two-dimensional electronic spectroscopy, can probe the electronic structure and dynamics of this compound on incredibly short timescales, providing insights into its excited-state properties and decay pathways.

Matrix Isolation Spectroscopy: By trapping this compound in an inert gas matrix at cryogenic temperatures, its vibrational and electronic spectra can be obtained with high resolution, minimizing intermolecular interactions and preventing decomposition.

Single-Molecule Spectroscopy: Techniques like single-molecule fluorescence spectroscopy and surface-enhanced Raman spectroscopy (SERS) could allow for the direct observation and characterization of individual this compound molecules, revealing heterogeneities that are obscured in ensemble measurements. numberanalytics.com

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms governing the formation, isomerization, and decomposition of this compound is crucial for controlling its chemical behavior.

Computational Chemistry: High-level quantum chemical calculations will be indispensable for mapping out the potential energy surfaces of reactions involving this compound, identifying transition states, and predicting reaction kinetics and thermodynamics.

In Situ Reaction Monitoring: The use of advanced analytical techniques, such as rapid-injection NMR and stopped-flow UV-Vis spectroscopy, can provide real-time data on the concentrations of reactants, intermediates, and products, enabling the elucidation of complex reaction pathways.

Isotope Labeling Studies: The strategic incorporation of isotopes (e.g., ¹³C, ²H) into this compound precursors can be used to trace the movement of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Exploration of this compound's Potential in Emerging Technological Fields

The unique electronic properties of highly conjugated systems suggest that this compound could have a wide range of applications in materials science and electronics.

| Potential Application | Underlying Principle |

| Molecular Wires | The extended π-conjugation in this compound could facilitate efficient charge transport along the molecular backbone, making it a candidate for nanoscale electronic components. nih.gov |

| Organic Photovoltaics | The ability of polyenes to absorb light in the visible spectrum suggests that this compound-based materials could be used as the active layer in organic solar cells. umich.edu |

| Nonlinear Optics | The high polarizability of the delocalized π-electrons in this compound may lead to significant nonlinear optical properties, with potential applications in optical switching and data storage. |

| Sensors | The electronic properties of this compound could be sensitive to the presence of specific analytes, forming the basis for highly selective chemical sensors. |

Interdisciplinary Research with this compound and Related Highly Unsaturated Carbon Systems

The study of this compound is not confined to the realm of synthetic and physical organic chemistry. Collaborative efforts with researchers in other disciplines will be essential to fully realize its potential.

Materials Science: The incorporation of this compound into polymers and other materials could lead to the development of novel conductive plastics, advanced coatings, and functional thin films. libretexts.org

Nanoscience: The self-assembly of this compound molecules on surfaces could be exploited to create well-defined nanostructures with tailored electronic and optical properties.

Biochemistry: The study of this compound could provide insights into the structure and function of naturally occurring polyenes, such as carotenoids and polyene antibiotics. unacademy.comwikipedia.org

Q & A

Q. What experimental methodologies are most effective for synthesizing nonaoctaene with high purity, and how can side reactions be minimized?

Answer:

-

Methodology: Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres to control stereochemistry. Optimize solvent polarity (e.g., THF vs. DMF) and temperature gradients to suppress oligomerization .

-

Purity Validation: Employ HPLC with UV-Vis detection (λ = 250–300 nm) and GC-MS to monitor byproducts. Compare retention times against known standards .

-

Data Table Example:

Reaction Condition Yield (%) Purity (%) Pd(OAc)₂, THF, 60°C 78 92 PdCl₂, DMF, 80°C 65 85

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound isomers, and what spectral markers are critical for identification?

Answer:

- NMR Analysis: Focus on chemical shifts for olefinic carbons (δ 120–140 ppm). Cis-trans isomers show splitting patterns in NMR due to J-coupling differences (e.g., 12–16 Hz for trans vs. 8–10 Hz for cis) .

- IR Markers: Conjugated C=C stretches (1650–1600 cm⁻¹) and out-of-plane bending vibrations (950–980 cm⁻¹) for trans isomers .

Q. What are the key thermodynamic stability challenges for this compound under ambient conditions, and how can degradation pathways be monitored?

Answer:

- Methodology: Conduct accelerated aging studies using TGA/DSC to identify decomposition thresholds (e.g., >150°C). Track oxidation via FTIR by monitoring carbonyl formation (1700 cm⁻¹) .

- Data Interpretation: Compare activation energies (Eₐ) derived from Arrhenius plots under varying O₂ concentrations .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents affect this compound’s electronic structure and reactivity in Diels-Alder reactions?

Answer:

-

Computational Approach: Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps. Substituents like –NO₂ reduce HOMO energy by 0.5–1.0 eV, increasing dienophilicity .

-

Experimental Validation: Compare reaction rates (k) using UV-Vis kinetics. For example:

Substituent k (M⁻¹s⁻¹) ΔHOMO (eV) –OCH₃ 0.45 -0.3 –CN 1.20 -0.8

Q. How can contradictions in reported photophysical data (e.g., fluorescence quantum yields) for this compound derivatives be resolved?

Answer:

- Critical Analysis: Compare solvent polarity (e.g., ε for toluene vs. DMSO) and excitation wavelengths. Aggregation-induced quenching in polar solvents may reduce ΦF by 30–50% .

- Standardization: Use integrating sphere methods with Rhodamine B as a reference (ΦF = 0.65 in ethanol) to calibrate measurements .

Q. What mechanistic insights explain this compound’s unexpected regioselectivity in electrophilic aromatic substitution reactions?

Answer:

- Hypothesis Testing: Perform kinetic isotope effect (KIE) studies (kH/kD > 1 indicates rate-determining electrophilic attack). Use -labeled substrates to track substituent directing effects .

- Computational Modeling: Transition state analysis (NEB method) reveals steric hindrance at meta positions due to this compound’s planar rigidity .

Q. How can discrepancies in reported catalytic activity of this compound-metal complexes be addressed through ligand design?

Answer:

-

Ligand Optimization: Synthesize bidentate ligands (e.g., bipyridine vs. phenanthroline) to modulate metal coordination geometry. Compare turnover numbers (TON) via ICP-OES .

-

Data Table Example:

Ligand Type TON (Cycles) kcat (s⁻¹) Bipyridine 1200 0.45 Phenanthroline 850 0.28

Guidance for Data Contradiction Analysis

- Case Study: If two studies report conflicting thermal stability data (e.g., Td = 150°C vs. 180°C), evaluate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.